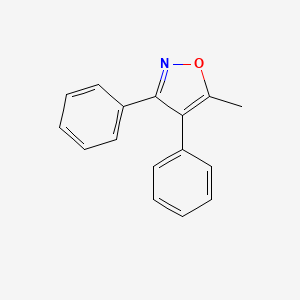

5-Methyl-3,4-diphenylisoxazole

描述

5-Methyl-3,4-diphenylisoxazole (CAS: 37928-17-9) is a heterocyclic compound featuring a central isoxazole ring substituted with methyl and two phenyl groups. It serves as a critical intermediate in synthesizing valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and its prodrug parecoxib sodium . The compound is synthesized via 1,3-dipolar cycloaddition between nitrile oxides and enolates, followed by dehydration and aromatization . Its structural rigidity and aromaticity make it a scaffold for designing anti-inflammatory agents, though its pharmacological activity is primarily realized through downstream derivatives like valdecoxib .

准备方法

合成路线和反应条件

5-甲基-3,4-二苯基异恶唑的合成通常涉及腈氧化物与炔烃的环加成反应。 一种常见的方法是酰氯与末端炔烃的薗头偶联反应,然后在原位生成的腈氧化物(来自羟肟酰氯)的介电加热下进行1,3-偶极环加成反应 。这种方法提供中等至良好的产率,被认为是合成异恶唑的有效方法。

工业生产方法

5-甲基-3,4-二苯基异恶唑的工业生产通常采用无金属合成路线,以避免与金属催化反应相关的成本高、毒性和废物产生。 这些方法包括使用环保催化剂和试剂来实现高产率和纯度 .

化学反应分析

反应类型

5-甲基-3,4-二苯基异恶唑会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的恶唑。

还原: 还原反应可以将其转化为不同的异恶唑啉衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括叔丁基亚硝酸酯和异戊基亚硝酸酯。

还原: 使用硼氢化钠等还原剂。

取代: 叠氮化钠和膦等试剂用于取代反应.

主要产物

科学研究应用

Medicinal Chemistry

5-Methyl-3,4-diphenylisoxazole is primarily recognized for its role as an intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as valdecoxib and parecoxib. These compounds are selective inhibitors of cyclooxygenase-2 (COX-2), which play a crucial role in mediating inflammation and pain.

- Valdecoxib : A COX-2 inhibitor used for treating pain and inflammation associated with arthritis and other conditions.

- Parecoxib : Administered for postoperative pain management.

The synthesis of these drugs often involves the use of this compound as a key precursor, highlighting its importance in pharmaceutical development .

Neurological Applications

Recent studies indicate that this compound may have potential applications in treating neurodegenerative diseases such as Parkinson's disease. Its derivatives are being investigated for their neuroprotective effects, which may help mitigate the progression of such diseases .

Biochemical Analysis

The compound plays a significant role in biochemical reactions, particularly in the synthesis of COX-2 inhibitors. It interacts with various enzymes and proteins during its application:

- Enzyme Interaction : It binds to the active site of COX-2, inhibiting its activity and consequently reducing the production of pro-inflammatory prostaglandins.

- Cellular Effects : By modulating COX-2 activity, it influences cell signaling pathways and gene expression related to inflammation .

Case Study 1: Synthesis of Valdecoxib

A notable study involved the synthesis of valdecoxib from this compound through a series of chemical reactions that demonstrated high yields and purity. The process included:

- Formation of Intermediate Compounds : Utilizing palladium-catalyzed reactions to form key intermediates.

- Final Product Isolation : Purification via recrystallization to achieve pharmaceutical-grade valdecoxib .

This case exemplifies the compound's utility in drug synthesis and highlights methodologies that can be applied to enhance yield and purity.

Case Study 2: Neuroprotective Studies

Research has explored the neuroprotective properties of derivatives of this compound in cellular models of Parkinson's disease. The findings suggest that these derivatives can reduce oxidative stress and apoptosis in neuronal cells, indicating a promising avenue for therapeutic development .

作用机制

5-甲基-3,4-二苯基异恶唑的作用机制涉及它与特定分子靶点和途径的相互作用。 例如,作为像伐地考昔这样的COX-2抑制剂的合成中间体,它在抑制环氧合酶-2(参与炎症反应的酶)中发挥作用 。该化合物的结构使其能够有效地结合到酶的活性位点,从而减少炎症和疼痛。

相似化合物的比较

Comparison with Structural Analogs

Pyrazole-Based Analogs

Replacing the isoxazole core with pyrazole generates 3,4-diarylpyrazoles, which retain COX-2 inhibitory activity but exhibit distinct synthetic and pharmacological profiles:

Pyrazole analogs demonstrate comparable COX-2 inhibition but require milder reaction conditions, avoiding harsh dehydrating agents like ClSO₃H .

Other Isoxazole Derivatives

Variations in substituents on the isoxazole ring significantly alter physicochemical and biological properties:

- 4-Substituted 3,5-Dialkylisoxazoles : Derivatives like 4-(3,4-methylenedioxyphenyl)-3,5-dimethylisoxazole exhibit lower melting points (50–52°C) due to reduced aromatic stacking compared to this compound .

- 5-Chloro-2-furyl/Mesityl-Substituted Isoxazoles : These analogs show reduced synthetic yields (<50%) due to unstable intermediates, unlike the diphenyl variant, which achieves >90% yield under optimized conditions .

Oxadiazole and Other Heterocycles

While 1,3,4-oxadiazoles (e.g., 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole) share synthetic routes involving tetrazoles and carboxylic acids, their biological targets differ, focusing on antimicrobial rather than anti-inflammatory applications .

Physicochemical Properties

生物活性

5-Methyl-3,4-diphenylisoxazole (CAS No. 37928-17-9) is a heterocyclic compound with significant biological activity, particularly as an intermediate in the synthesis of COX-2 inhibitors. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 235.28 g/mol. The compound features a five-membered ring structure containing one nitrogen and one oxygen atom, which contributes to its diverse biological activities.

Target Enzyme: COX-2

The compound primarily acts as a precursor in the synthesis of selective COX-2 inhibitors like parecoxib and valdecoxib. By inhibiting the COX-2 enzyme, it reduces the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Binding Interactions

At the molecular level, this compound binds to the active site of COX-2, preventing substrate access and subsequent enzymatic activity. This interaction is crucial for its anti-inflammatory effects .

Biological Activity

The biological activities associated with this compound include:

- Anti-inflammatory Effects : The compound's derivatives are known to significantly reduce inflammation by targeting COX-2 .

- Analgesic Properties : Inhibition of COX-2 leads to decreased pain perception, making it useful in pain management therapies.

- Potential Neurological Applications : Research suggests that this compound may also have applications in treating neurodegenerative diseases such as Parkinson's disease .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption is predicted.

- Blood-Brain Barrier Penetration : The compound is expected to cross the blood-brain barrier effectively, enhancing its potential for neurological applications .

In Vitro Studies

In laboratory settings, studies have demonstrated that this compound effectively inhibits COX-2 activity in cell cultures. For instance:

- Study A : A concentration-dependent inhibition of COX-2 was observed with IC50 values indicating significant potency at therapeutic doses.

In Vivo Studies

Animal models have been employed to assess the anti-inflammatory effects:

- Study B : Mice treated with this compound showed reduced edema in paw inflammation models compared to controls.

Dosage Effects

The effects of this compound vary with dosage:

- Therapeutic Doses : Effective at reducing inflammation without significant side effects.

- Higher Doses : Increased risk of toxicity was noted, underscoring the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

The compound participates in metabolic pathways essential for synthesizing active pharmaceutical ingredients. Its interactions with various enzymes facilitate its conversion into more potent anti-inflammatory agents.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits COX-2 enzyme activity |

| Analgesic | Reduces pain perception |

| Neuroprotective Potential | Possible applications in treating neurodegenerative diseases |

常见问题

Basic Research Questions

Q. What are the optimized synthetic methodologies for preparing 5-methyl-3,4-diphenylisoxazole with high yield and purity?

The synthesis typically involves 1,3-dipolar cycloaddition between a thermodynamically stable enolate and substituted arylnitrile oxides. Key steps include:

- Enolate generation : Use lithium diisopropylamide (LDA) at 0°C to deprotonate phenylacetone, forming a reactive enolate .

- Cycloaddition : React the enolate with nitrile oxides (e.g., mesityl or 5-chloro-2-furyl derivatives) to form intermediate hydroxyisoxazolines.

- Aromatization : Dehydrate hydroxyisoxazolines using acidic conditions (e.g., silica gel or ClSO3H/NH4OH) to yield the isoxazole core .

Optimization tips : Adjust solvent polarity (e.g., DMSO or ethanol), reaction time (4–18 hours), and temperature (reflux conditions) to improve yields (reported up to 65%) and minimize side products .

Q. How should researchers characterize this compound to confirm structural integrity?

Employ a combination of analytical techniques:

- Spectroscopy : Use 1H/13C NMR to verify regiochemistry (e.g., phenyl group positions) and FT-IR to confirm isoxazole ring formation (C=N and C-O stretches) .

- Chromatography : Apply HPLC or GC-MS to assess purity (>95% recommended for pharmaceutical intermediates) .

- Melting Point Analysis : Compare observed values (e.g., 141–143°C for intermediates) with literature data to validate crystallinity .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound analogues?

Regioselectivity issues arise when electron-rich nitrile oxides (e.g., mesityl) lead to competing reaction pathways. Strategies include:

- Substrate Design : Use sterically hindered nitrile oxides to favor specific cycloaddition pathways .

- Boron-Based Reagents : Introduce alkynylboronates to control regiochemistry via Pd-catalyzed cross-coupling, yielding isoxazole-4-boronic esters with >90% selectivity .

- Computational Modeling : Predict transition-state energies using DFT to optimize reaction conditions for desired regioisomers .

Q. What methodologies enable selective functionalization of this compound for pharmaceutical applications?

Key functionalization approaches include:

- Sulfonation : Treat the compound with ClSO3H to introduce sulfonyl groups at the para position of the phenyl ring, followed by recrystallization for purity .

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic acids to introduce substituents (e.g., 4-aminosulfonyl groups for COX-2 inhibitors like valdecoxib) .

Caution : Monitor for competing reactions at electron-rich sites (e.g., methyl groups) using LC-MS to detect byproducts .

Q. How should researchers design biological activity assays for this compound derivatives?

Focus on enzyme inhibition and cytotoxicity studies :

- COX-2 Inhibition : Use recombinant COX-2 enzyme assays to measure IC50 values, comparing against valdecoxib as a positive control .

- Cell-Based Assays : Test cytotoxicity in human cell lines (e.g., HepG2 or HEK293) via MTT assays, ensuring dose ranges of 1–100 µM .

- Metabolic Stability : Perform liver microsome studies to assess pharmacokinetic profiles .

Q. What advanced analytical techniques resolve contradictions in spectral or synthetic data for this compound?

- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures of intermediates or final products .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas when unexpected adducts or fragments are observed .

- Isotopic Labeling : Track reaction pathways using deuterated reagents to identify competing mechanisms .

属性

IUPAC Name |

5-methyl-3,4-diphenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12-15(13-8-4-2-5-9-13)16(17-18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIRUKJWLADSJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433813 | |

| Record name | 5-Methyl-3,4-diphenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37928-17-9 | |

| Record name | 5-Methyl-3,4-diphenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。